molecular formula C17H20BrN3O2 B2969671 5-bromo-N-(2-(4-phenylpiperazin-1-yl)ethyl)furan-2-carboxamide CAS No. 1049342-22-4

5-bromo-N-(2-(4-phenylpiperazin-1-yl)ethyl)furan-2-carboxamide

Cat. No. B2969671
CAS RN: 1049342-22-4
M. Wt: 378.27
InChI Key: RPBTYGUIIJLHNI-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .


Synthesis Analysis

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . Their bioactivities were evaluated by the Ellman’s method, and the results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring substituted at the 2-position with an anilide . The molecular formula is C18H17BrClN3O2 .

Scientific Research Applications

Synthesis and Chemical Properties

One area of research explores the synthesis of functionalized furan-2-carboxamides, including derivatives similar to the compound , using cross-coupling reactions. These synthetic methodologies offer a pathway to a broad range of compounds with potential biological activities. For instance, Siddiqa et al. (2022) reported on the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives via Suzuki-Miyaura cross-coupling, showing anti-bacterial activities against drug-resistant strains (Siddiqa et al., 2022).

Biological Activities and Applications

Anti-bacterial and Anti-protozoal Activities

The synthesized furan-2-carboxamide derivatives have been evaluated for their anti-bacterial and anti-protozoal activities. Siddiqa et al. highlighted their effectiveness against clinically isolated drug-resistant bacteria, including A. baumannii and K. pneumoniae, with docking studies and molecular dynamics simulations supporting the findings. This suggests potential applications in developing new antimicrobial agents (Siddiqa et al., 2022).

Neuroinflammation Imaging

Research by Horti et al. (2019) on compounds structurally similar to "5-bromo-N-(2-(4-phenylpiperazin-1-yl)ethyl)furan-2-carboxamide" demonstrated the use of PET imaging to target CSF1R, a microglia-specific marker. This application is crucial for studying neuroinflammation and its role in various neuropsychiatric disorders, offering a non-invasive tool for monitoring disease progression and therapeutic effects (Horti et al., 2019).

properties

IUPAC Name

5-bromo-N-[2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O2/c18-16-7-6-15(23-16)17(22)19-8-9-20-10-12-21(13-11-20)14-4-2-1-3-5-14/h1-7H,8-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBTYGUIIJLHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(O2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-(4-phenylpiperazin-1-yl)ethyl)furan-2-carboxamide

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